molecular formula C7H8ClN3O2 B7776033 [amino-(3-nitrophenyl)methylidene]azanium;chloride

[amino-(3-nitrophenyl)methylidene]azanium;chloride

Cat. No.: B7776033
M. Wt: 201.61 g/mol
InChI Key: DKNQVJWYIUJWNC-UHFFFAOYSA-N
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Description

[amino-(3-nitrophenyl)methylidene]azanium;chloride is a chemical compound with the molecular formula C7H8ClN3O2. It is also known by its IUPAC name, 3-Nitro-benzamidine;compoundwithGENERICINORGANICNEUTRALCOMPONENT . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a methylideneazanium chloride moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino-(3-nitrophenyl)methylidene]azanium;chloride typically involves the reaction of 3-nitrobenzaldehyde with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by the separation and purification of the product using techniques such as crystallization and filtration. The use of advanced process control systems ensures the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

[amino-(3-nitrophenyl)methylidene]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamidine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

[amino-(3-nitrophenyl)methylidene]azanium;chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [amino-(3-nitrophenyl)methylidene]azanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to the inhibition of their activity. This interaction is mediated by the nitrophenyl and amino groups, which facilitate the binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrobenzamide
  • 3-Nitrobenzoic acid
  • 3-Nitrobenzylamine

Comparison

Compared to these similar compounds, [amino-(3-nitrophenyl)methylidene]azanium;chloride is unique due to the presence of the methylideneazanium chloride moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[amino-(3-nitrophenyl)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-2-1-3-6(4-5)10(11)12;/h1-4H,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNQVJWYIUJWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3459-99-2 (Parent)
Record name Benzamidine, m-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056406509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-50-9
Record name Benzenecarboximidamide, 3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56406-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine, m-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056406509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-nitrobenzamidinium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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